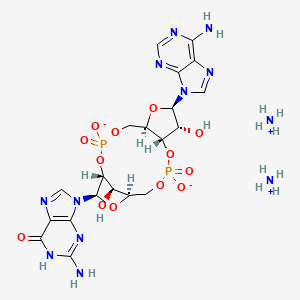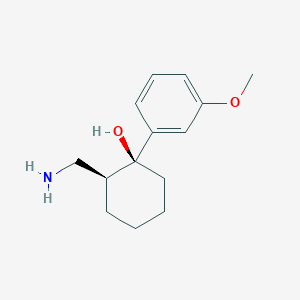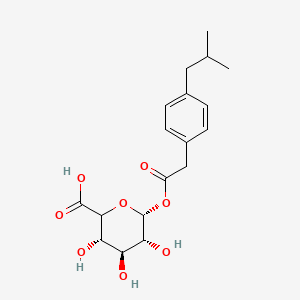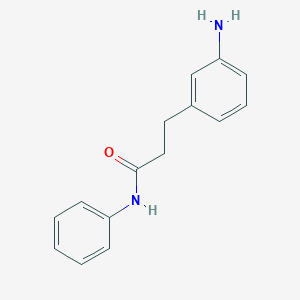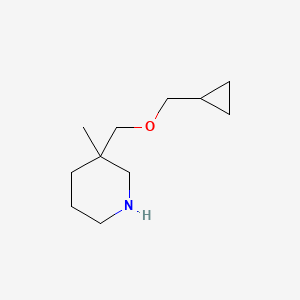![molecular formula C14H14N4O3S B13854720 N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide is a complex organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, making them valuable scaffolds in organic synthesis and pharmaceutical chemistry . The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route involves the reaction of 4-imidazo[1,2-a]pyrazine with 3-methoxyphenylmethanesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions typically involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or acetonitrile .
Analyse Chemischer Reaktionen
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfoxide derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development . In medicine, it has shown promise as a therapeutic agent for the treatment of diseases such as cancer and autoimmune disorders . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . For example, it has been shown to inhibit the activity of spleen tyrosine kinase (Syk), which is involved in the regulation of immune responses . By inhibiting Syk, the compound can reduce inflammation and modulate the immune system, making it a potential therapeutic agent for autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include other imidazopyrazines, such as 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . These compounds share the imidazopyrazine scaffold but differ in their substituents and functional groups, leading to variations in their biological activity and applications . The presence of the methanesulfonamide group in this compound contributes to its unique properties and makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H14N4O3S |
|---|---|
Molekulargewicht |
318.35 g/mol |
IUPAC-Name |
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-7-10(17-22(2,19)20)3-4-11(13)12-8-15-9-14-16-5-6-18(12)14/h3-9,17H,1-2H3 |
InChI-Schlüssel |
BXEIWIGADXBTBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN=CC3=NC=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


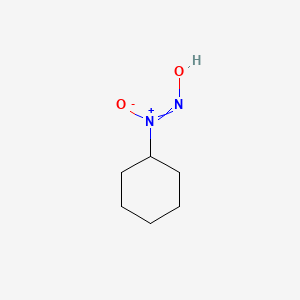
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)




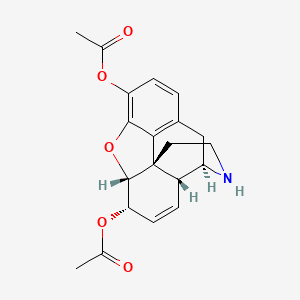
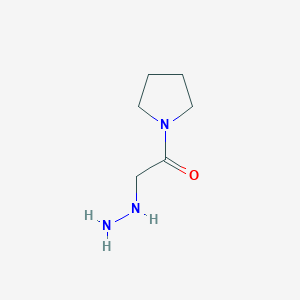
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)
